

Performance comparison of PBr24 with organic brown pigments in plastics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Chrome antimony titanium buff rutile
Cat. No.:	B1168507

[Get Quote](#)

Performance Showdown: PBr24 vs. Organic Brown Pigments in Plastics

In the diverse world of plastic coloration, the selection of a pigment is a critical decision that impacts not only the aesthetic appeal but also the long-term performance and durability of the final product. This guide provides an in-depth, objective comparison of the inorganic pigment PBr24 (Pigment Brown 24) against a range of commonly used organic brown pigments in plastic applications. This analysis, supported by experimental data, is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific needs.

Executive Summary

PBr24, a **chrome antimony titanium buff rutile** inorganic pigment, is renowned for its exceptional performance characteristics. It consistently demonstrates superior heat stability, lightfastness, and weather and chemical resistance when compared to many of its organic counterparts. Organic brown pigments, which primarily fall into the chemical classes of azo and benzimidazolone compounds, offer a vibrant spectrum of brown shades but can exhibit variability in their performance under demanding conditions.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for PBr24 and representative organic brown pigments, providing a clear, data-driven comparison.

Pigment	Chemical Class	Heat Stability (°C)	Lightfastness (Blue Wool Scale, 1-8)	Weather Resistance (Grey Scale, 1-5)	Chemical Resistance
PBr24	Chrome				
	Antimony				
	Titanium Buff	> 800 ^[1]	8 ^[1]	5 ^[1]	Excellent
	Rutile				
Pigment Brown 23	Disazo Condensation	250 ^[2]	7 ^[2]	4-5	Good
Pigment Brown 25	Benzimidazolone	290 (in HDPE) ^[3]	8 ^[3]	5	Excellent
Pigment Brown 41	Azo Condensation	300 ^[4]	8 ^[4]	Not specified	Good

In-Depth Performance Analysis

Heat Stability: PBr24 exhibits outstanding thermal stability, withstanding temperatures exceeding 800°C, making it suitable for high-temperature engineering plastics.^[1] Organic brown pigments, while significantly improved in recent years, generally have lower heat stability. For instance, Pigment Brown 23, a disazo condensation pigment, has a heat stability of around 250°C.^[2] Benzimidazolone pigments like Pigment Brown 25 show better performance, with heat stability up to 290°C in HDPE.^[3] Azo condensation pigments such as Pigment Brown 41 can reach up to 300°C.^[4]

Lightfastness and Weather Resistance: PBr24 demonstrates the highest level of lightfastness (a rating of 8 on the Blue Wool Scale) and excellent weather resistance.^[1] High-performance organic pigments like Pigment Brown 25 also offer excellent lightfastness (rating of 8) and weather resistance.^{[3][5]} Pigment Brown 23 provides good lightfastness with a rating of 7.^[2] The exceptional durability of PBr24 makes it an ideal choice for outdoor applications where color retention is paramount.

Chemical Resistance: PBr24 is chemically inert, providing excellent resistance to a wide range of chemicals.^[6] Organic pigments can vary in their chemical resistance depending on their specific chemistry. Benzimidazolone browns like PBr25 generally offer excellent resistance to acids, alkalis, and solvents.^[7] Azo pigments may have more moderate chemical resistance.

Dispersion: PBr24 is known for its easy dispersion in a variety of plastic resins.^[6] Organic pigments, due to their finer particle size, can sometimes present challenges in achieving uniform dispersion, potentially leading to specks or streaks in the final product.

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability.

Heat Stability Testing (DIN EN 12877)

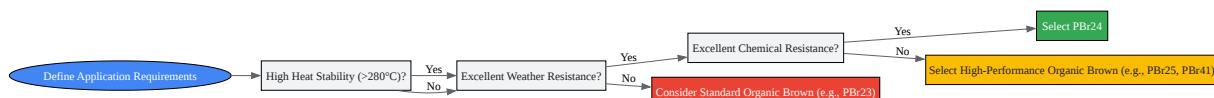
This standard specifies the procedure for determining the heat stability of coloring materials in plastics. A plastic compound containing the pigment is prepared and then subjected to a series of increasing temperatures in an injection molding machine or an oven. The temperature at which a noticeable color change occurs, typically defined by a specific color difference value (ΔE^*), is recorded as the heat stability of the pigment. The dwell time at each temperature is also a critical parameter in this test.

Lightfastness and Weather Resistance Testing (ISO 4892-2)

This international standard outlines the procedures for exposing plastic samples to laboratory light sources to simulate the effects of natural sunlight and weathering.^{[8][9][10][11][12]}

- Apparatus:** A xenon-arc lamp is used as the light source, as its spectral distribution is a close match to natural sunlight.^{[8][9][11]}
- Procedure:** Plastic specimens containing the pigment are placed in a weathering chamber and exposed to cycles of light and moisture (water spray or condensation).
- Evaluation:** The change in color of the exposed samples is periodically assessed and compared to unexposed samples. Lightfastness is rated on the Blue Wool Scale (1-8), where

8 signifies the highest fastness.^[3] Weather resistance is evaluated using a grey scale (1-5), where 5 indicates no change.


Chemical Resistance Testing (ASTM D543)

This standard practice provides a method for evaluating the resistance of plastics to chemical reagents.^{[13][14][15][16]}

- Procedure: Plastic test specimens containing the pigment are immersed in or exposed to various chemicals (e.g., acids, bases, solvents) for a specified period and at a controlled temperature.
- Evaluation: After exposure, the specimens are examined for any changes in weight, dimensions, appearance (e.g., discoloration, swelling, cracking), and mechanical properties (e.g., tensile strength, hardness).^{[13][15]} The resistance is typically rated as excellent, good, fair, or poor based on the extent of these changes.

Visualizing the Pigment Selection Process

The following diagram illustrates a simplified workflow for selecting a brown pigment for a plastic application based on key performance requirements.

[Click to download full resolution via product page](#)

Caption: Pigment selection workflow based on performance needs.

Conclusion

The choice between PBr24 and organic brown pigments for plastic applications is contingent on the specific performance requirements of the end product. For applications demanding the

utmost in heat stability, lightfastness, and weather and chemical resistance, PBr24 stands out as the superior choice. High-performance organic brown pigments, such as Pigment Brown 25 and Pigment Brown 41, offer excellent coloristic properties and robust performance that can be suitable for many demanding applications. Standard organic browns like Pigment Brown 23 provide a cost-effective solution for applications with less stringent performance criteria. By carefully considering the experimental data and the specific demands of the application, researchers and product developers can select the optimal brown pigment to achieve both desired aesthetics and long-term durability in their plastic products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. jufa-tech.lookchem.com [jufa-tech.lookchem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. ispigment.com [ispigment.com]
- 4. ispigment.com [ispigment.com]
- 5. Pigment Brown 25 – Benzimidazolone Brown – Ranbar P7030 [ranbarr.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. micomlab.com [micomlab.com]
- 9. ISO 4892-2 | Q-Lab [q-lab.com]
- 10. ISO 4892-2 accelerated weathering- Impact Solutions [impact-solutions.co.uk]
- 11. Xenon test chamber for ISO 4892-2 plastic accelerated aging standard | SONACME [sonacme.com]
- 12. k-labor.de [k-labor.de]
- 13. coirubber.com [coirubber.com]
- 14. matestlabs.com [matestlabs.com]

- 15. Chemical Compatibility ASTM D543 [[intertek.com](#)]
- 16. eurolab.net [[eurolab.net](#)]
- To cite this document: BenchChem. [Performance comparison of PBr24 with organic brown pigments in plastics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1168507#performance-comparison-of-pbr24-with-organic-brown-pigments-in-plastics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com